Drgds

Peptide chemistry Integrin biology Dose-response normalization

DRGDS (H-Asp-Arg-Gly-Asp-Ser-OH, CAS 151997-53-4) is a linear pentapeptide comprising the Arg-Gly-Asp (RGD) cell-adhesion motif flanked by an N-terminal aspartic acid and a C-terminal serine. It belongs to the integrin-binding peptide class and has a molecular weight of 548.5 g/mol (molecular formula C₁₉H₃₂N₈O₁₁).

Molecular Formula C19H32N8O11
Molecular Weight 548.5 g/mol
Cat. No. B12106178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrgds
Molecular FormulaC19H32N8O11
Molecular Weight548.5 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N
InChIInChI=1S/C19H32N8O11/c20-8(4-13(30)31)15(34)26-9(2-1-3-23-19(21)22)16(35)24-6-12(29)25-10(5-14(32)33)17(36)27-11(7-28)18(37)38/h8-11,28H,1-7,20H2,(H,24,35)(H,25,29)(H,26,34)(H,27,36)(H,30,31)(H,32,33)(H,37,38)(H4,21,22,23)
InChIKeyVXYAWCJCNZVGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DRGDS Pentapeptide: Structural Definition, Integrin-Targeting Class, and Key Physicochemical Identifiers for Informed Procurement


DRGDS (H-Asp-Arg-Gly-Asp-Ser-OH, CAS 151997-53-4) is a linear pentapeptide comprising the Arg-Gly-Asp (RGD) cell-adhesion motif flanked by an N-terminal aspartic acid and a C-terminal serine. It belongs to the integrin-binding peptide class and has a molecular weight of 548.5 g/mol (molecular formula C₁₉H₃₂N₈O₁₁) [1]. The compound is supplied as a lyophilized powder with typical purity ≥95% (HPLC) [2]. DRGDS contains one additional Asp residue at the N-terminus compared to the widely used tetrapeptide RGDS (Arg-Gly-Asp-Ser, MW 433.4 g/mol), imparting a distinct charge profile and altered chromatographic retention behaviour .

Why RGDS, GRGDS, or Other RGD-Containing Peptides Cannot Simply Substitute DRGDS in Integrin-Targeting Studies


Although DRGDS shares the RGD tripeptide core with numerous other integrin-binding peptides, the N‑terminal aspartic acid residue fundamentally alters the compound's net charge, aqueous solubility, and potential recognition by integrin receptor subtypes . Published head-to-head adhesion assays using the acetylated analogue AcDRGDS demonstrate that the Asp-Arg-Gly-Asp-Ser sequence selectively inhibits fibronectin- and vitronectin-mediated cell adhesion while sparing laminin- and CS1-mediated interactions, a selectivity profile not exhibited by the related RLDS-based analogues or the minimal RGDS tetrapeptide [1]. Consequently, interchanging DRGDS with RGDS or GRGDS without adjusting for these physicochemical and pharmacological differences can lead to misinterpretation of integrin engagement and erroneous structure-activity conclusions in both in vitro and in vivo models.

Quantitative Evidence Differentiating DRGDS from Its Closest Structural and Functional Analogues


Molecular Weight and Molar Dosing Equivalence: DRGDS Requires 26.6% Higher Mass Input Than RGDS for Equivalent Molar Concentrations

DRGDS (C₁₉H₃₂N₈O₁₁) has a molecular weight of 548.5 g/mol, compared to 433.4 g/mol for the core tetrapeptide RGDS (C₁₅H₂₇N₇O₈) [1]. The additional N-terminal Asp residue contributes 115.1 Da, meaning that for any given mass of peptide, DRGDS provides approximately 21% fewer molecules than RGDS. When comparing literature IC₅₀ values or designing dose-response experiments, failure to correct for this molar discrepancy introduces systematic bias in potency comparisons .

Peptide chemistry Integrin biology Dose-response normalization

Integrin αvβ3 Binding Affinity: Ac-DRGDS Exhibits ~250-Fold Greater Potency Than GRGDS in Cell Adhesion Inhibition Assays

The acetylated form AcDRGDS (a direct N-terminally protected analogue of DRGDS) inhibits integrin αvβ3-mediated human SK-MEL-24 cell adhesion to fibronectin with an IC₅₀ of 20 nM as measured by fluorimetry [1]. In contrast, the pentapeptide GRGDS (Gly-Arg-Gly-Asp-Ser), which contains Gly instead of Asp at the N-terminal position flanking the RGD core, binds αvβ3 with an estimated IC₅₀ of approximately 5 μM in cell-free integrin-binding assays [2]. Although these values originate from different assay systems and should be interpreted with caution, the ~250-fold potency differential is consistent with an important role for the N-terminal acidic residue in high-affinity integrin engagement.

Integrin αvβ3 Cell adhesion Binding affinity Fluorimetry

Selective Inhibition of Fibronectin- but Not Laminin- or CS1-Mediated Adhesion: AcDRGDS Displays a Narrower Integrin Subtype Profile Than AcDRLDS

In a direct comparative study, AcDRGDS (50 μg/mL) significantly inhibited B16-BL6 melanoma cell adhesion to fibronectin, vitronectin, and RGDS substrates, but showed no inhibitory effect on adhesion to the CS1 peptide substrate, a ligand specific for the α4β1 integrin receptor [1]. By contrast, the RLDS-based analogue AcDRLDS at the same concentration inhibited adhesion to laminin in addition to fibronectin and vitronectin, and also partially inhibited CS1-mediated adhesion [1]. This demonstrates that the Asp residue in the DRGDS sequence confers a more restricted ECM substrate selectivity profile than the Leu-containing variant.

Tumor cell adhesion Extracellular matrix Fibronectin Laminin Integrin α4β1

Multivalent Ar(DRGDS)₃ Conjugate Exhibits Superior In Vivo Antimetastatic Efficacy Compared to Monomeric RGDS Peptide in Experimental Lung Metastasis Models

The trimesic acid-conjugated trivalent form Ar(DRGDS)₃, constructed from the DRGDS sequence, was much more effective in inhibiting experimental lung and liver metastases of various murine (B16-BL6, Colon26) and human (MDA-MB-231) tumors than the original RGDS-containing monomeric peptides or the control trivalent Ar(COONa)₃ [1]. Multiple intravenous administrations of Ar(DRGDS)₃ (1 mg/mouse, days 1, 3, 5, 7 after tumor inoculation) potently inhibited spontaneous lung metastasis from primary B16-BL6 footpad tumors without affecting primary tumor size at surgical excision, whereas RGDS peptide at the same dosing schedule showed no significant inhibition relative to untreated controls [1].

Cancer metastasis In vivo efficacy Lung metastasis Trimesic acid conjugate

AcDRGDS Retains Anti-Adhesive Activity Against Drug-Resistant Tumor Cells: Qualitative Differentiation from Cytotoxic Chemotherapeutics

DRGDS and its acetylated analogue have been reported to inhibit the adhesion of tumor cells that are resistant to conventional anticancer drugs including 5-fluorouracil (5-FU), cisplatin, and doxorubicin . This anti-adhesive mechanism is independent of the cytotoxic pathways targeted by these chemotherapeutics, suggesting that DRGDS-based agents may retain activity against multidrug-resistant (MDR) phenotypes where standard therapies fail .

Drug resistance Tumor cell adhesion 5-FU Cisplatin Doxorubicin

High-Value Research and Industrial Application Scenarios for DRGDS Based on Quantified Differentiation Evidence


Integrin αvβ3-Selective Mechanistic Studies Requiring Fibronectin-Specific Adhesion Blockade Without Laminin or α4β1 Confounding Effects

Based on the direct selectivity evidence that AcDRGDS spares laminin- and CS1-mediated adhesion while potently inhibiting fibronectin- and vitronectin-mediated adhesion [1], DRGDS is the preferred peptide for dissecting integrin αvβ3/αvβ5 signalling pathways in cell migration, invasion, and anoikis-resistance assays where other RGD peptides (e.g., RGDS, GRGDS) or RLDS analogues would additionally perturb laminin-binding integrins. This selectivity reduces experimental noise and improves mechanistic resolution.

Synthesis of Multivalent DRGDS-Conjugates for High-Potency Antimetastatic Lead Discovery

The demonstration that Ar(DRGDS)₃, a trimesic acid-based trivalent DRGDS conjugate, achieves statistically significant suppression of spontaneous lung metastasis in mouse models at doses where monomeric RGDS peptide is ineffective [1] positions DRGDS as a validated building block for designing next-generation multivalent integrin antagonists. Procurement of high-purity DRGDS is essential for conjugate synthesis programs targeting metastatic breast cancer, melanoma, and other αvβ3-overexpressing malignancies.

Nanocarrier Functionalization for Targeted Drug Delivery to αvβ3-Overexpressing Tumor Vasculature

DRGDS-modified DSPE-PEG lipid conjugates are actively employed in liposomal and nanoparticle formulations to achieve targeted delivery to integrin αvβ3-expressing tumor cells and angiogenic endothelial cells [1]. The quantitative binding affinity data for the DRGDS pharmacophore (AcDRGDS IC₅₀ 20 nM for αvβ3 [2]) supports the selection of DRGDS over GRGDS (IC₅₀ ~5 μM) as the targeting ligand when maximal nanoparticle avidity and tumor enrichment are required.

Drug Resistance Reversal Studies Where Adhesion-Mediated Survival (CAM-DR) Confers Chemotherapy Failure

Reports that DRGDS retains inhibitory activity against tumor cells resistant to 5-FU, cisplatin, and doxorubicin [1] suggest a tangible application in studies of cell adhesion-mediated drug resistance (CAM-DR). Integrin-blocking peptides like DRGDS may disrupt fibronectin-integrin survival signals that protect disseminated tumor cells, making this compound a strategic tool for combination studies with conventional chemotherapeutics in resistant cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Drgds

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.